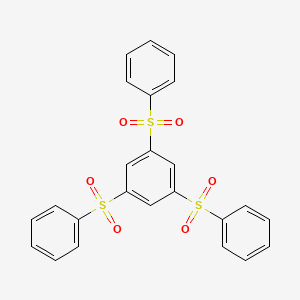

Benzene, 1,3,5-tris(phenylsulfonyl)-

Description

Benzene, 1,3,5-tris(phenylsulfonyl)- is a trisubstituted aromatic compound featuring a central benzene ring with three phenylsulfonyl (-SO₂C₆H₅) groups symmetrically attached at the 1,3,5 positions. For example, benzene derivatives with sulfonyl chloride groups (e.g., Benzene-1,3,5-trisulphonyl trichloride, CAS 21538-06-7) share a similar trisubstituted scaffold but differ in substituent reactivity and polarity .

Properties

CAS No. |

6461-84-3 |

|---|---|

Molecular Formula |

C24H18O6S3 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

1,3,5-tris(benzenesulfonyl)benzene |

InChI |

InChI=1S/C24H18O6S3/c25-31(26,19-10-4-1-5-11-19)22-16-23(32(27,28)20-12-6-2-7-13-20)18-24(17-22)33(29,30)21-14-8-3-9-15-21/h1-18H |

InChI Key |

HONVLYCAPPNIOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1,3,5-tris(phenylsulfonyl)- can be synthesized through a multi-step process involving the substitution of nitro groups in 3,5-dinitrodiphenyl sulfone by phenylthio groups, followed by oxidation of the sulfur atoms to sulfone groups . The reaction conditions typically involve the use of hydrogen peroxide as the oxidizing agent and potassium carbonate as a base in dipolar aprotic solvents .

Industrial Production Methods: While specific industrial production methods for Benzene, 1,3,5-tris(phenylsulfonyl)- are not widely documented, the synthesis generally follows the laboratory procedures with potential scaling up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,3,5-tris(phenylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The phenylthio groups can be oxidized to sulfone groups using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.

Bases: Potassium carbonate is used as a base in substitution reactions.

Solvents: Dipolar aprotic solvents are preferred for these reactions.

Major Products: The major products formed from these reactions include various substituted benzene derivatives with different functional groups replacing the phenylsulfonyl groups .

Scientific Research Applications

Benzene, 1,3,5-tris(phenylsulfonyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzene, 1,3,5-tris(phenylsulfonyl)- involves its ability to undergo nucleophilic aromatic substitution reactions, where the phenylsulfonyl groups can be replaced by other nucleophiles . This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its biological activities are still under investigation, with a focus on its interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key molecular parameters of Benzene, 1,3,5-tris(phenylsulfonyl)- with structurally related trisubstituted benzene derivatives:

*Formulas for the target compound and others are inferred or directly cited from evidence.

Reactivity and Functional Group Effects

Electron-Withdrawing vs. Electron-Donating Groups :

The phenylsulfonyl groups in the target compound strongly withdraw electron density from the benzene ring, making it less reactive toward electrophilic substitution compared to alkyl-substituted analogs like 1,3,5-Triisopropylbenzene (C₁₅H₂₄) . In contrast, sulfonyl chloride derivatives (e.g., Benzene-1,3,5-trisulphonyl trichloride) are highly reactive, participating in nucleophilic substitutions to form sulfonamides or sulfonate esters .Thermal and Chemical Stability : Sulfonyl groups confer exceptional thermal stability. For example, diphenyl sulfone (C₁₂H₁₀O₂S) is stable up to 300°C and used in high-temperature polymer applications . The tris(phenylsulfonyl) derivative likely exhibits even greater stability due to increased symmetry and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.